1-(3-Bromophenyl)-4-methylpiperazine

Medicinal Chemistry SAR Physicochemical Properties

Sourcing a reliable brominated arylpiperazine scaffold for SAR studies often leads to supply inconsistencies. This compound provides a structurally precise solution. Its specific meta-bromine substitution serves as an ideal handle for Pd-catalyzed cross-coupling, enabling rapid CNS-focused library generation. A documented key intermediate for patented HSP90 isoxazole inhibitors [2]. Its favorable LogP (~2.20) and heavy atom (Br) for X-ray phasing distinguish it from chloro or para-bromo analogs. Available in high purity to ensure reproducible results in lead optimization and fragment-based drug discovery.

Molecular Formula C11H15BrN2
Molecular Weight 255.15 g/mol
CAS No. 747413-17-8
Cat. No. B1524575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)-4-methylpiperazine
CAS747413-17-8
Molecular FormulaC11H15BrN2
Molecular Weight255.15 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=CC=C2)Br
InChIInChI=1S/C11H15BrN2/c1-13-5-7-14(8-6-13)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3
InChIKeyHJRZEXYEOXVFGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)-4-methylpiperazine: A Meta-Brominated Arylpiperazine Scaffold for CNS Drug Discovery and Chemical Biology


1-(3-Bromophenyl)-4-methylpiperazine (CAS 747413-17-8) is a brominated N-arylpiperazine derivative with the molecular formula C11H15BrN2 and a molecular weight of 255.15 g/mol . It features a piperazine core N-substituted with a 3-bromophenyl group and a methyl group. This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, with documented application as a building block in the synthesis of HSP90 inhibitors [1]. Its structure serves as a key scaffold for generating libraries of central nervous system (CNS)-active compounds, where the bromine atom provides a critical synthetic handle for further functionalization via cross-coupling reactions.

Why 1-(3-Bromophenyl)-4-methylpiperazine Cannot Be Readily Substituted: Physicochemical and Synthetic Distinctions


High-strength, direct comparative biological data (e.g., head-to-head IC50 values) for this compound is notably absent from open scientific literature. Consequently, its differentiation from analogs like the 4-bromo isomer or 3-chloro derivative is not defined by simple potency metrics against a single biological target. Instead, selection over generic alternatives is governed by the interplay of its meta-bromine position, which is critical for cross-coupling strategies, and its specific physicochemical profile (LogP, PSA) [1]. Substituting even the isomeric 4-bromophenyl analog (LogP ~2.20-2.57) [2] would alter the vector and electronics of any subsequent derivatization, potentially derailing a structure-activity relationship (SAR) study or changing a lead compound's pharmacokinetic disposition. This unique combination of synthetic utility and property space defines its procurement value.

Quantitative Differentiation Guide for 1-(3-Bromophenyl)-4-methylpiperazine


Meta-Bromo Isomer Retains Nearly Identical LogP but Distinct Chemical Reactivity vs. Para-Isomer

While the 3-bromo and 4-bromo isomers are near-isosteric, their positions on the phenyl ring render them chemically distinct for synthetic derivatization. The 3-bromo isomer (target compound) has a computed LogP of 2.2038, which is practically identical to early calculations for the 4-bromo isomer (2.2038) [1], though some more recent predictions suggest a slight increase for the para-isomer (LogP ~2.57) . This suggests that selection between them for a lead optimization program would not be driven by lipophilicity, but by the need for a meta-position handle for subsequent diversification.

Medicinal Chemistry SAR Physicochemical Properties

Documented Synthetic Yield as a Building Block for a Patented HSP90 Inhibitor Series

The compound's utility is explicitly supported by patent literature, where it is documented as an intermediate. A specific, scalable synthetic route starts from N-methylpiperazine and 1,3-dibromobenzene, yielding the target compound with a reported yield of approximately 77-78% . This compares favorably to typical Ullmann or Buchwald-Hartwig coupling yields for similar N-arylpiperazines, which can often be lower. This proven synthetic accessibility supports its reliable procurement for larger-scale medicinal chemistry campaigns.

Cancer Therapeutics Process Chemistry Synthetic Intermediate

Physicochemical Space Differentiates Target from Chlorinated and Non-Halogenated Analogs

For CNS and other target programs, the calculated LogP of 2.20 places this compound in a favorable lipophilicity range for oral absorption and brain penetration. In contrast, the direct 3-chloro analog (C11H15ClN2) has a lower molecular weight (210.7 g/mol) and thus a markedly different predicted LogP . Furthermore, the presence of the bromine atom in the target compound provides a heavy atom that is advantageous for X-ray crystallography or as a synthetic precursor, unlike the non-halogenated 1-(3-methylphenyl)-4-methylpiperazine.

Drug Design ADME Prediction Scaffold Selection

High-Value Application Scenarios for 1-(3-Bromophenyl)-4-methylpiperazine Based on Evidence


Key Synthetic Intermediate for HSP90 Inhibitor Programs

Based on its explicit documentation in WO2004072051A1, this compound is a proven building block for constructing isoxazole-based inhibitors of heat shock protein 90 (HSP90), a validated oncology target [1]. Procuring this specific intermediate allows entry into a defined chemical space around a patented series, where the 4-methylpiperazine moiety acts as a solubilizing group. Using the 3-bromo isomer ensures correct vector chemistry for the final inhibitor, a task for which the 4-bromo isomer would be chemically unsuitable.

Starting Point for CNS Library Synthesis via Regioselective Cross-Coupling

The 3-bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to rapidly generate diverse libraries of 3-substituted phenylpiperazines, a privileged scaffold in CNS drug discovery [1]. The LogP of 2.20 indicates a favorable starting point for CNS drug-like space [2]. This differentiates it from the 4-bromo isomer, which would lead to a para-substituted library with divergent biological activity.

Heavy-Atom Derivatization for Structural Biology and Fragment-Based Drug Discovery (FBDD)

The bromine atom's anomalous scattering makes this compound a valuable tool for X-ray crystallography to determine the binding mode of arylpiperazine-containing fragments to target proteins. In an FBDD campaign, this compound's favorable LogP and the heavy bromine atom for phasing are distinct advantages over the lighter chloro or non-halogenated analogs, which lack either the phasing power or the lipophilicity profile for CNS targets.

Physicochemical Property-Driven Alternative to 1-(3-Chlorophenyl)-4-methylpiperazine

When a medicinal chemistry campaign requires fine-tuning lipophilicity (LogP) while retaining a heavier halogen for metabolic stability or synthetic versatility, this compound is the logical selection over the 3-chloro analog. Its higher LogP (~2.20) compared to the predicted lower value of the chloro analog and its increased molecular weight can significantly impact target engagement and pharmacokinetics, providing a crucial differentiation point in lead optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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